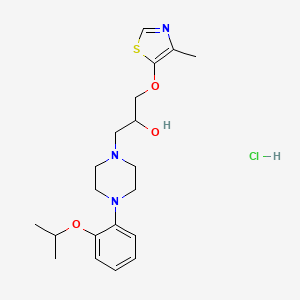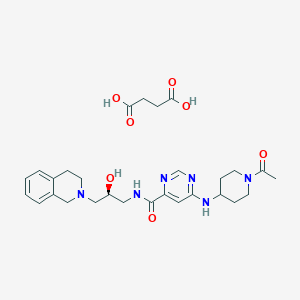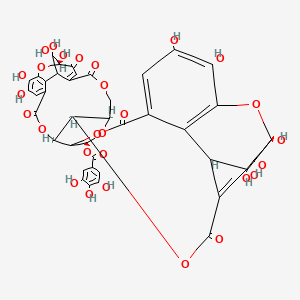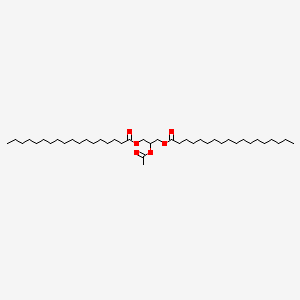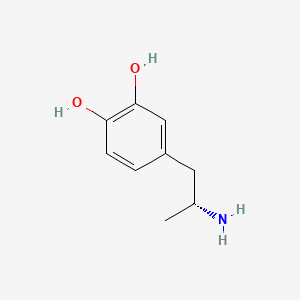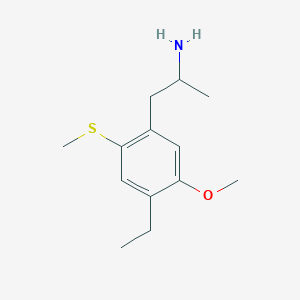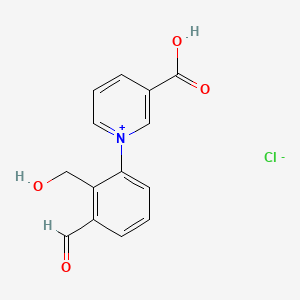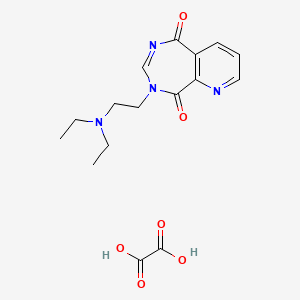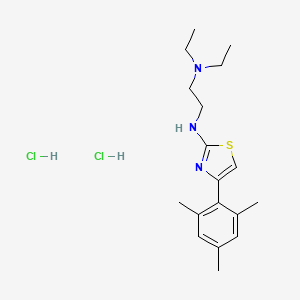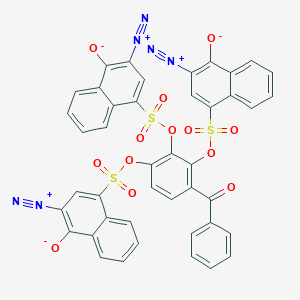
4-Benzoylbenzene-1,2,3-triyl tris(3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoylbenzene-1,2,3-triyl tris(3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple diazo groups and naphthalene sulphonate moieties, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoylbenzene-1,2,3-triyl tris(3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate) typically involves multi-step organic reactions. One common method includes the diazotization of naphthalene sulfonic acid derivatives followed by coupling with benzoylbenzene triyl intermediates. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the formation of diazo groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the reactants are carefully monitored to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzoylbenzene-1,2,3-triyl tris(3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the diazo and naphthalene sulphonate sites.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
Scientific Research Applications
4-Benzoylbenzene-1,2,3-triyl tris(3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Benzoylbenzene-1,2,3-triyl tris(3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate) involves its ability to interact with various molecular targets through its diazo and naphthalene sulphonate groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids, thereby exerting its effects. The specific pathways involved may include enzyme inhibition, DNA intercalation, and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tris[1-oxo-2-diazonaphthoquinone-4-sulfonyloxy]benzophenone: Similar in structure but differs in the position and number of diazo groups.
Trimethyl 4,4’,4’'-[benzene-1,3,5-triyltris(methylene)]tribenzoate: Shares the benzene triyl core but lacks the diazo and naphthalene sulphonate groups.
Uniqueness
4-Benzoylbenzene-1,2,3-triyl tris(3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate) is unique due to its combination of diazo and naphthalene sulphonate groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Properties
CAS No. |
84522-08-7 |
|---|---|
Molecular Formula |
C43H22N6O13S3 |
Molecular Weight |
926.9 g/mol |
IUPAC Name |
4-[4-benzoyl-2,3-bis[(3-diazonio-4-oxidonaphthalen-1-yl)sulfonyloxy]phenoxy]sulfonyl-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C43H22N6O13S3/c44-47-31-20-35(24-12-4-7-15-27(24)39(31)51)63(54,55)60-34-19-18-30(38(50)23-10-2-1-3-11-23)42(61-64(56,57)36-21-32(48-45)40(52)28-16-8-5-13-25(28)36)43(34)62-65(58,59)37-22-33(49-46)41(53)29-17-9-6-14-26(29)37/h1-22H |
InChI Key |
AZLPCAODPMJHMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)OS(=O)(=O)C3=CC(=C(C4=CC=CC=C43)[O-])[N+]#N)OS(=O)(=O)C5=CC(=C(C6=CC=CC=C65)[O-])[N+]#N)OS(=O)(=O)C7=CC(=C(C8=CC=CC=C87)[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


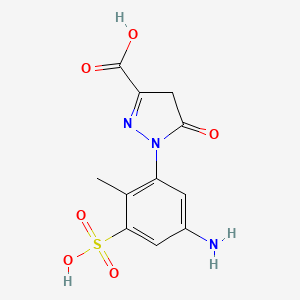
![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
